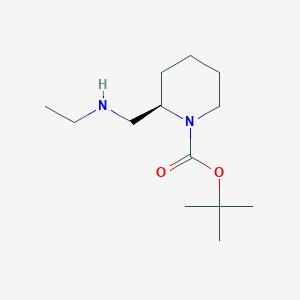

tert-Butyl (R)-2-((ethylamino)methyl)piperidine-1-carboxylate

CAS No.: 1932812-25-3

Cat. No.: VC7216241

Molecular Formula: C13H26N2O2

Molecular Weight: 242.363

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1932812-25-3 |

|---|---|

| Molecular Formula | C13H26N2O2 |

| Molecular Weight | 242.363 |

| IUPAC Name | tert-butyl (2R)-2-(ethylaminomethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H26N2O2/c1-5-14-10-11-8-6-7-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m1/s1 |

| Standard InChI Key | DNPZZKUZHMYHOZ-LLVKDONJSA-N |

| SMILES | CCNCC1CCCCN1C(=O)OC(C)(C)C |

Introduction

tert-Butyl (R)-2-((ethylamino)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. These compounds are often used in pharmaceutical research due to their potential biological activities. The specific compound is used for non-human research purposes only and is not intended for therapeutic or veterinary use.

Synthesis and Preparation

The synthesis of tert-Butyl (R)-2-((ethylamino)methyl)piperidine-1-carboxylate typically involves the reaction of a protected piperidine with an ethylamine derivative. The process may include steps such as alkylation and protection/deprotection reactions to achieve the desired stereochemistry and functional groups.

Synthesis Steps:

-

Protection of Piperidine: The piperidine ring is protected with a tert-butyl group to prevent unwanted reactions.

-

Alkylation: Introduction of the ethylamino group to the piperidine ring.

-

Purification: The final product is purified using techniques like chromatography.

Biological Activity and Research Applications

While specific biological activity data for tert-Butyl (R)-2-((ethylamino)methyl)piperidine-1-carboxylate is limited, piperidine derivatives are generally studied for their potential in neurological disorders, pain management, and other therapeutic areas. The compound's use in non-human research suggests its potential as a tool for understanding biological pathways or as a precursor for more complex molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume